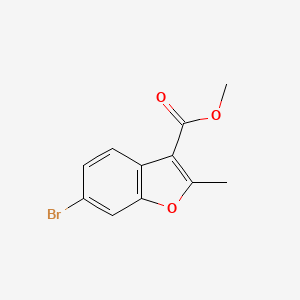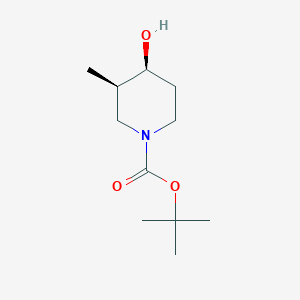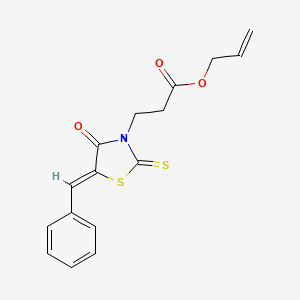![molecular formula C17H19ClN2O4S B2734655 1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060474-38-4](/img/structure/B2734655.png)
1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings. It includes a bicyclo[3.2.1]octane ring, a pyrrolidine-2,5-dione group, and a sulfonyl group attached to a 2-chlorophenyl ring .
Synthesis Analysis
The synthesis of similar bicyclo[3.2.1]octane scaffolds has been achieved through a regio and diastereoselective strategy. This involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via an intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The bicyclo[3.2.1]octane ring provides a rigid and complex scaffold, while the pyrrolidine-2,5-dione group, the sulfonyl group, and the 2-chlorophenyl ring add further complexity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the bicyclo[3.2.1]octane ring, the pyrrolidine-2,5-dione group, and the sulfonyl group can lead to a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bicyclo[3.2.1]octane ring, the pyrrolidine-2,5-dione group, and the sulfonyl group would likely influence its properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride : This compound has been used as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of certain chemical structures like 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones (Moosavi‐Zare et al., 2013).
Structural and Conformational Studies
- Structural Analysis of Similar Compounds : The structure and conformation of compounds like (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which is structurally similar, have been studied to understand the arrangement of atoms and the spatial configuration of such molecules (Yang et al., 2008).
Potential Pharmaceutical Applications
- Substance P Antagonists : Derivatives of similar bicyclic compounds have been studied for their potential as Substance P antagonists, which are of interest in the development of new therapeutic agents (Rogiers et al., 2001).
Synthetic Methods Development
- Enantioselective Synthesis : Studies have focused on the enantioselective synthesis of similar bicyclic pyrrolidine derivatives, showcasing their utility in asymmetric syntheses (Martens & Lübben, 1991).
Novel Chemical Reactions
- Novel Cyclization Reactions : Research into bis(2-chloroprop-2-en-1-yl)sulfide in hydrazine hydrate–KOH has led to the formation of thiophene and pyrrole derivatives, expanding the synthetic approaches for creating diverse chemical structures (Rozentsveig et al., 2022).
Eigenschaften
IUPAC Name |
1-[8-(2-chlorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c18-14-3-1-2-4-15(14)25(23,24)20-11-5-6-12(20)10-13(9-11)19-16(21)7-8-17(19)22/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWMVJOCJRZJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Cl)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2734572.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-pyridin-4-ylprop-2-enenitrile](/img/structure/B2734575.png)
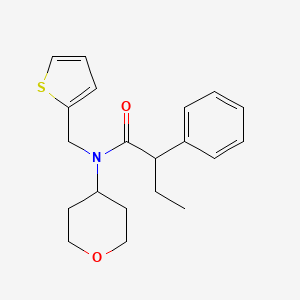
![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2734577.png)
![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)
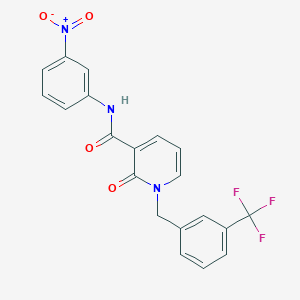
![Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B2734584.png)
![1-Benzyl-4-[4-(difluoromethoxy)-3-methoxyphenyl]-3-phenoxyazetidin-2-one](/img/structure/B2734585.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2734586.png)
